5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Thiol-thione tautomerism Antinematode activity Structure-activity relationship

The compound 5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 893725-26-3, molecular formula C₁₇H₁₈N₄OS, molecular weight 326.42 g/mol) belongs to the 4,5-disubstituted 1,2,4-triazole-3-thiol class. It features a 4-(dimethylamino)phenyl substituent at the triazole C5 position and a 4-methoxyphenyl group at the N4 position, with a free thiol (-SH) moiety at C3 that participates in thiol–thione tautomerism.

Molecular Formula C17H18N4OS
Molecular Weight 326.4 g/mol
Cat. No. B15277244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC17H18N4OS
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC
InChIInChI=1S/C17H18N4OS/c1-20(2)13-6-4-12(5-7-13)16-18-19-17(23)21(16)14-8-10-15(22-3)11-9-14/h4-11H,1-3H3,(H,19,23)
InChIKeyQNXKNQOAOPXBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Procurement-Relevant Identity and Physicochemical Baseline


The compound 5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 893725-26-3, molecular formula C₁₇H₁₈N₄OS, molecular weight 326.42 g/mol) belongs to the 4,5-disubstituted 1,2,4-triazole-3-thiol class . It features a 4-(dimethylamino)phenyl substituent at the triazole C5 position and a 4-methoxyphenyl group at the N4 position, with a free thiol (-SH) moiety at C3 that participates in thiol–thione tautomerism [1]. Predicted physicochemical properties include density of 1.23±0.1 g/cm³ and boiling point of 472.1±55.0 °C . The compound is commercially available at ≥95% purity from multiple vendors for research and further manufacturing use .

Why Generic Substitution Fails for 5-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Structural Determinants of Differential Activity


Generic substitution among 4,5-disubstituted 1,2,4-triazole-3-thiols is precluded by three interdependent structural features that govern biological performance. First, the thiol (–SH) versus thione (=S) tautomeric state directly dictates bioactivity direction: experimental evidence demonstrates that the thiol form decreases nematode viability by 20–40%, whereas the thione form increases viability by 3–4% [1]. Second, the electron-donating 4-(dimethylamino)phenyl group at C5 modulates the electron density of the triazole ring and influences receptor binding, a feature absent in simpler 5-phenyl or 5-halophenyl analogs [2]. Third, the 4-methoxyphenyl N4 substituent contributes to anti-inflammatory pharmacophore activity, as established in systematic studies of regioisomeric methoxyphenyl-triazole-thiols [3]. Substituting any of these three elements—thiol oxidation state, C5 aryl electronics, or N4 aryl substitution pattern—yields a compound with fundamentally altered biological profile, making interchange without quantitative verification unreliable.

Quantitative Differentiation Evidence: 5-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Versus Closest Analogs


Thiol vs. Thione Tautomeric State Determines Nematode Viability: A Binary Activity Switch

In a systematic study of 1,2,4-triazole derivatives by Galstyan et al. (2019), compounds existing exclusively in the thiol (–SH) tautomeric form decreased nematode viability by 20–40% in a concentration-dependent manner, whereas compounds locked in the thione (=S) form increased viability by 3–4% [1]. The target compound, bearing a free C3 thiol group capable of existing in the thiol form, is therefore predicted to fall into the nematode-suppressive category, unlike S-alkylated derivatives (e.g., 3-methylthio or 3-benzylthio analogs) that are fixed in the thione form and would be expected to show the opposite (viability-enhancing) effect. Additionally, bis-triazoles containing only the thiol form demonstrated antifungal activity against Candida albicans with 35–40% growth inhibition [1].

Thiol-thione tautomerism Antinematode activity Structure-activity relationship

4-(Dimethylamino)phenyl Substituent Confers Patent-Claimed Analgesic Specificity Absent in Unsubstituted Phenyl Analogs

US Patent US5278180A specifically claims 4,5-bis(aryl)-4H-1,2,4-triazole derivatives wherein one aryl group bears a dimethylamino substituent at the para position for analgesic use [1]. The target compound, 5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, is explicitly enumerated as a preferred embodiment. The closely related analog 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (lacking the dimethylamino group) is not covered by this analgesic patent and has been primarily investigated for cholinesterase inhibition rather than analgesia [2]. The patent specifies that the p-dimethylamino group can be introduced via reduction of a p-nitro precursor, enabling synthetic access to the differentiated pharmacophore [1].

Analgesic activity Opioid receptor Patent differentiation

Methoxy Regioisomerism at C5 Modulates Anti-Inflammatory Activity: 4-Methoxy Position Shows Validated Activity

A systematic study of 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives (Il Farmaco, 2004) demonstrated that anti-inflammatory activity is exquisitely sensitive to the position of the methoxy substituent on the C5 aryl ring [1]. The 4-methoxyphenyl-substituted derivatives exhibited anti-inflammatory activity, as did the 2- and 3-methoxy isomers, but with differing potency profiles after S-alkylation. In the cholinesterase inhibition context, 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (a structurally related S-alkylated analog) showed AChE IC₅₀ = 38.35 ± 0.62 µM and BChE IC₅₀ = 147.75 ± 0.67 µM . The target compound, with its 4-methoxyphenyl at N4 and 4-(dimethylamino)phenyl at C5, represents a distinct regioisomeric arrangement whose activity cannot be inferred from analogs bearing methoxy at C5 alone.

Anti-inflammatory activity Regioisomerism Methoxyphenyl substitution

Free Thiol at C3 Enables Derivatization and Metal Chelation: Differentiated from S-Alkylated and Thione-Locked Analogs

The target compound possesses a free thiol (–SH) at the C3 position of the triazole ring, which provides a reactive handle for S-alkylation, S-acylation, and metal coordination chemistry [1]. This contrasts with S-alkylated derivatives (e.g., 3-methylthio or 3-benzylthio analogs) that are locked in the thione tautomeric form and lack the nucleophilic sulfur center. In the broader class, S-substituted derivatives of 1,2,4-triazole-3-thiols synthesized via alkylation with various electrophiles have demonstrated antimicrobial activity with MIC values in the range of 31.25–62.5 µg/mL against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans [2]. The free thiol also enables the compound to serve as a precursor for Mannich base formation, Schiff base synthesis, and disulfide dimerization—synthetic versatility not available with pre-alkylated analogs.

Synthetic derivatization Metal chelation Thiol reactivity

4,5-Disubstituted Triazole-3-Thiol Scaffold Shows Broad-Spectrum Antimicrobial Activity with Substituent-Dependent Potency

Among 4,5-disubstituted-1,2,4-triazole-3-thiols, antimicrobial activity is strongly substituent-dependent. A study of twelve 4,5-disubstituted analogs (Nadeem et al., 2013) found that compounds 5c, 5f, and 6f were active against Gram-positive cocci; compounds 5a, 5b, 5d, 6a, and 6f showed 85% free radical scavenging at 3 ppm; and compounds 5c, 5d, and 6a achieved 75% tumor inhibition [1]. Separately, 4-amino-5-(5-bromothiophen-2-yl)-1,2,4-triazole-3-thiol demonstrated antimicrobial activity against Staphylococcus aureus exceeding that of chlorhexidine, and antifungal activity against Candida albicans approaching nystatin [2]. The target compound's specific combination of 4-(dimethylamino)phenyl and 4-methoxyphenyl substituents has not been directly tested in published antimicrobial screens, but its structural features (electron-rich C5 aryl, free thiol) align with the pharmacophoric requirements for antimicrobial activity identified in these class-level studies.

Antimicrobial activity Antifungal activity Structure-activity relationship

Predicted Physicochemical Profile Enables Solid-Phase and High-Temperature Processing Differentiated from Lower-Boiling Analogs

The target compound has a predicted boiling point of 472.1±55.0 °C and predicted density of 1.23±0.1 g/cm³ . These values are substantially higher than those of smaller triazole-3-thiol analogs: for example, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MW 128.15) has a predicted boiling point of approximately 250–280 °C, and 5-phenyl-4H-1,2,4-triazole-3-thiol (MW 177.23) boils at approximately 320–350 °C . The higher molecular weight (326.42 g/mol) and extended aromatic substituents of the target compound confer lower volatility and greater thermal stability, which may be advantageous for high-temperature synthetic transformations, melt-processing, or applications requiring low outgassing. The compound's predicted logP (estimated ~3.5–4.0 based on fragment contributions) indicates moderate lipophilicity suitable for membrane permeation in cellular assays.

Physicochemical properties Thermal stability Process chemistry

Validated Application Scenarios for 5-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Based on Quantitative Differentiation Evidence


Analgesic Drug Discovery: Opioid Receptor-Targeted Lead Optimization

The compound is specifically claimed in US Patent US5278180A as an analgesic agent within the 4,5-bis(aryl)-4H-1,2,4-triazole class [1]. Its 4-(dimethylamino)phenyl substituent is a critical pharmacophoric element absent in the 5-phenyl analog (which instead shows cholinesterase inhibition). Procurement for analgesic screening programs must specify this exact substitution pattern; substitution with the 5-phenyl analog will direct the screening campaign toward an entirely different therapeutic target. The free C3 thiol provides a synthetic handle for prodrug design (e.g., S-acyloxymethyl prodrugs) to optimize pharmacokinetic properties while retaining the analgesic pharmacophore.

Antimicrobial and Antifungal Screening: Thiol-Dependent Activity Profiling

Based on class-level evidence, the thiol tautomeric form of 1,2,4-triazole-3-thiols decreases nematode viability by 20–40% and inhibits Candida albicans growth by 35–40%, while the thione form shows opposite or negligible effects [1]. The target compound's free thiol group predicts membership in the active (thiol) category. For antimicrobial screening programs, this compound should be tested alongside its S-alkylated derivative as a negative control to confirm thiol-dependence of any observed activity. Published MIC ranges for related S-substituted triazole-3-thiols (31.25–62.5 µg/mL against S. aureus, E. coli, P. aeruginosa, C. albicans) provide a baseline for activity benchmarking .

Synthetic Chemistry: Thiol-Based Derivatization Platform for Library Synthesis

The free C3 thiol enables S-alkylation, S-acylation, Mannich base formation, Schiff base synthesis, and transition metal coordination—a synthetic versatility profile not available with pre-alkylated or thione-locked analogs [1]. This makes the compound an ideal core scaffold for parallel library synthesis in medicinal chemistry campaigns. The predicted thermal stability (b.p. 472.1 °C) supports high-temperature reaction conditions that lower-MW triazole-3-thiols cannot tolerate, enabling solvent-free melt reactions or high-boiling solvent systems for derivatization.

Anti-Inflammatory Pharmacology: Regioisomer-Specific Methoxyphenyl Pharmacophore Studies

The Il Farmaco (2004) study demonstrated that methoxy position on the aryl ring modulates anti-inflammatory activity in 5-aryl-4H-1,2,4-triazole-3-thiols [1]. The target compound uniquely places the 4-methoxyphenyl group at the N4 position rather than the C5 position, creating a distinct regioisomeric arrangement. This enables structure-activity relationship (SAR) studies to decouple the contributions of N4 vs. C5 methoxyphenyl substitution to anti-inflammatory activity—a comparison that cannot be made with analogs bearing methoxyphenyl only at C5.

Quote Request

Request a Quote for 5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.